molecular formula C16H32O9 B609286 m-PEG7-acid CAS No. 874208-91-0

m-PEG7-acid

Cat. No. B609286
M. Wt: 368.42
InChI Key: NOPQIPMESCUIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG7-acid is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of m-PEG7-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or DCC . This forms a stable amide bond .


Molecular Structure Analysis

The molecular structure of m-PEG7-acid is represented by the linear formula C16H32O9 . The InChI code for m-PEG7-acid is 1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16 (17)18/h2-15H2,1H3, (H,17,18) .


Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Physical And Chemical Properties Analysis

M-PEG7-acid has a molecular weight of 368.42 . and is available in reagent grade for research purposes .

Scientific Research Applications

Biomedical and Biotechnological Applications

m-PEG7-acid and its derivatives, such as polyethylene glycol (PEG), have significant applications in biomedical and biotechnological fields. They are used to modify proteins and other bioactive molecules, tailoring their molecular properties for specific uses. This modification can reduce immunoreactivity, prolong clearance times, and enhance biostability of therapeutic proteins. Additionally, PEG modification can improve the solubility and activity of enzymes in organic solvents, extending their application potential in organic syntheses and biotransformation processes (Inada et al., 1995).

Nanoparticle Drug Delivery

m-PEG7-acid is instrumental in the development of nanoparticle-based drug delivery systems. Its modification can significantly impact the physicochemical properties of drug delivery from nanoparticles. For example, the encapsulation efficiency and release behavior of drugs from nanoparticles can be fine-tuned using m-PEG7-acid or its derivatives, facilitating the conversion of poorly soluble substances into promising drugs and improving their therapeutic performance (Essa et al., 2010).

Enhancing Impact Resistance Performance

Chemically modified PEG, such as m-PEG, has been used to enhance the impact resistance performance of materials. For instance, the modification of PEG with citric acid has led to the development of shear thickening fluids that significantly increase the impact resistance of fabrics, a promising application in protective materials and gear (Ghosh et al., 2020).

Peptide and Protein Modification

m-PEG7-acid plays a crucial role in the PEGylation of peptides and proteins, a process vital for pharmaceutical and biotechnical applications. PEGylation can shield antigenic and immunogenic epitopes, prevent recognition and degradation by enzymes, and alter biodistribution by increasing the apparent size of the polypeptide. This process is fundamental in enhancing the therapeutic efficiency of peptides and proteins (Roberts et al., 2002).

Targeted Cancer Therapy

m-PEG7-acid-modified nanoparticles have been developed for targeted cancer therapy. These nanoparticles can significantly enhance the targeting efficiency and therapeutic efficacy against cancer, indicating their potential as carriers for cancer treatments (Cheng et al., 2017).

Safety And Hazards

When handling m-PEG7-acid, it is recommended to do so in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes . Avoid formation of dust and aerosols, and use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Future Directions

M-PEG7-acid is a type of monofunctional or heterobifunctional mPEG linker, which can be used with various active groups including carboxylic acid, NHS ester, hydroxyl, amine, azide, bromide, maleimide, alkyne, aldehyde, thiol, toysl, etc . This suggests that m-PEG7-acid has potential for a wide range of applications in research and development .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQIPMESCUIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG7-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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